N-(2-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N-(2-(3-((4-fluorophenyl)sulfonyl)piperidin-1-yl)-2-oxoethyl)benzamide” is a complex organic molecule that contains several functional groups, including a benzamide, a sulfonyl group, and a piperidine ring. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of several different functional groups and a cyclic structure (the piperidine ring). The exact structure would depend on the specific arrangement of these groups within the molecule .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar amide and sulfonyl groups could make it more soluble in polar solvents .Scientific Research Applications
Metabolism and Disposition Studies
Disposition and Metabolism of SB-649868 : This study focused on a novel orexin 1 and 2 receptor antagonist, exploring its metabolism and disposition in humans. The compound, similar in complexity to the queried chemical, underwent extensive metabolism, with the majority excreted via feces, highlighting the importance of understanding the metabolic pathways of therapeutic agents (Renzulli et al., 2011).
Diagnostic and Therapeutic Applications
Sigma Receptor Scintigraphy with Piperidinyl-Benzamide : A study investigated the use of a novel iodobenzamide, aimed at visualizing primary breast tumors through sigma receptor binding, demonstrating the application of structurally complex benzamides in diagnostic imaging (Caveliers et al., 2002).
Pharmacokinetic Research
Metabolism and Disposition of Venetoclax : Research on Venetoclax, a B-cell lymphoma-2 (Bcl-2) protein inhibitor, illustrates the detailed pharmacokinetic profiling necessary for therapeutic agents, including absorption, metabolism, and excretion pathways, which could be relevant for similar complex molecules (Liu et al., 2017).
Chemical Analysis and Safety Evaluation
Evaluation of [18F]DASA-23 for Non-Invasive Measurement : This study developed and evaluated a novel radiopharmaceutical for PET imaging, targeting pyruvate kinase M2 levels in glioma, showcasing the potential of complex compounds in non-invasive cancer diagnostics (Patel et al., 2019).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-[2-[3-(4-fluorophenyl)sulfonylpiperidin-1-yl]-2-oxoethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S/c21-16-8-10-17(11-9-16)28(26,27)18-7-4-12-23(14-18)19(24)13-22-20(25)15-5-2-1-3-6-15/h1-3,5-6,8-11,18H,4,7,12-14H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXITUPLAWSLBHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CNC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.